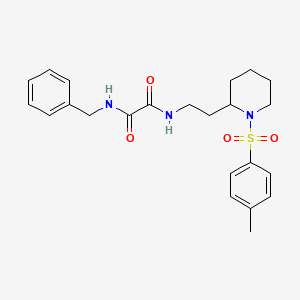

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as BTEO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of oxalamide and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Characterization

A study by Karaca et al. (2005) focused on the synthesis and characterization of a compound structurally related to the query molecule. The research presented the crystal structure stabilized by various hydrogen-bonding interactions, underscoring the significance of such compounds in understanding molecular configurations and interactions (Karaca et al., 2005).

Pharmacological Potential

- Biased Agonism at Serotonin Receptors : Sniecikowska et al. (2020) identified novel derivatives with high affinity and selectivity for serotonin 5-HT1A receptors, demonstrating potential therapeutic activity and reduced side effects in central nervous system pathologies (Sniecikowska et al., 2020).

- Antihistaminic Agents : Iemura et al. (1986) synthesized and tested a series of compounds for H1-antihistaminic activity, highlighting the role of oxygen atoms in achieving potent in vivo activity (Iemura et al., 1986).

- Anti-Inflammatory and Analgesic Activities : Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the diverse therapeutic potential of such compounds (Küçükgüzel et al., 2013).

Chemical Reactions and Mechanisms

- Rearrangement for Synthesis of Oxalamides : Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related precursors, showcasing a method that could potentially be applicable to the synthesis of compounds with similar functional groups (Mamedov et al., 2016).

Molecular Docking and Sensor Development

- Fluorimetric Sensors : Wagh et al. (2015) developed a chemosensor based on a benzothiazole unit, which showed significant quenching in the presence of Cu2+ and Hg2+, indicating the utility of similar structures in sensing applications (Wagh et al., 2015).

properties

IUPAC Name |

N'-benzyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-18-10-12-21(13-11-18)31(29,30)26-16-6-5-9-20(26)14-15-24-22(27)23(28)25-17-19-7-3-2-4-8-19/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAIGCLCMPMSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)